(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid
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Overview
Description
®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a benzyl carbamate (Cbz) protecting group, which is commonly used in peptide synthesis to protect amine groups. The presence of the isoquinoline ring adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the Cbz protecting group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure the selective reduction of the isoquinoline ring.
Industrial Production Methods
In an industrial setting, the production of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and automated systems for the protection group introduction. The optimization of reaction conditions to maximize yield and purity is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can serve as a model compound for understanding the behavior of isoquinoline derivatives in biological environments.
Medicine
In medicinal chemistry, ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) highlights its importance in the chemical industry.
Mechanism of Action
The mechanism of action of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. The isoquinoline ring can interact with enzymes or receptors, modulating their activity. The Cbz protecting group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
®-n-Boc-3,4-dihydro-1h-isoquinolinecarboxylic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(s)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid: The enantiomer of the compound with opposite chirality.
3,4-dihydro-1h-isoquinolinecarboxylic acid: Lacks the Cbz protecting group, making it less stable in certain reactions.
Uniqueness
The uniqueness of ®-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid lies in its combination of chirality and the Cbz protecting group. This makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQYZSFXPXXIHL-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654573 |
Source
|
Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151004-88-5 |
Source
|
Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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